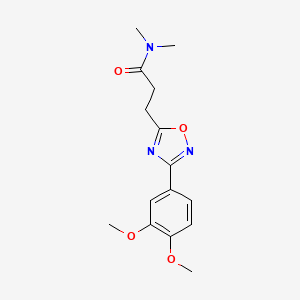
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and is a member of the oxadiazole family of compounds. The unique properties of DPA-714 make it a promising candidate for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of DPA-714 involves its binding to the TSPO, which is located on the outer mitochondrial membrane of various cells, including microglia. The binding of DPA-714 to TSPO results in the modulation of various cellular processes such as apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPA-714 can modulate the production of various cytokines and chemokines, which play a crucial role in the inflammatory response. Additionally, DPA-714 has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPA-714 in scientific research is its specificity for TSPO. This property of DPA-714 makes it a valuable tool for studying microglial activation in vivo. However, one of the limitations of using DPA-714 is its relatively short half-life, which can limit its use in longitudinal studies.
Orientations Futures
There are various future directions for the use of DPA-714 in scientific research. One potential application of DPA-714 is in the development of new diagnostic tools for various neurological disorders. Additionally, DPA-714 can be used as a tool for studying the role of microglia in various neurological disorders. Furthermore, DPA-714 can be used to study the effects of various therapeutic agents on microglial activation in vivo.
In conclusion, DPA-714 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The unique properties of DPA-714 make it a valuable tool for studying microglial activation in vivo. However, further research is needed to fully understand the potential applications of DPA-714 in scientific research.
Méthodes De Synthèse
The synthesis of DPA-714 involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethylpropanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of DPA-714 is in the field of neuroimaging. DPA-714 has been shown to bind specifically to the translocator protein (TSPO), which is upregulated in activated microglia in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This property of DPA-714 makes it a valuable tool for imaging and tracking microglial activation in vivo.
Propriétés
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-18(2)14(19)8-7-13-16-15(17-22-13)10-5-6-11(20-3)12(9-10)21-4/h5-6,9H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWWJRLYFFFDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

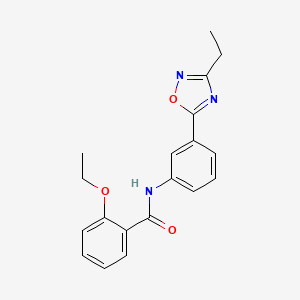

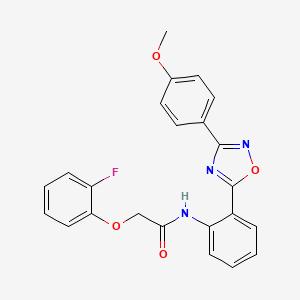
![N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide](/img/structure/B7699924.png)

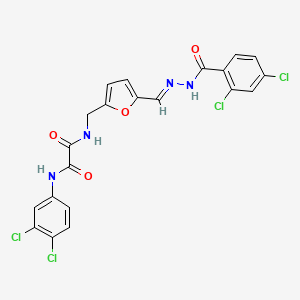
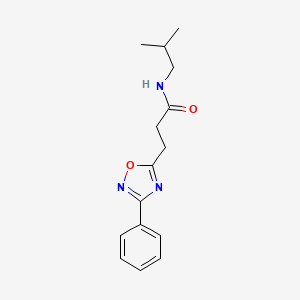

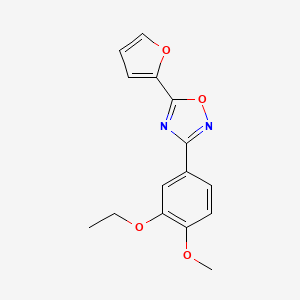
![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)

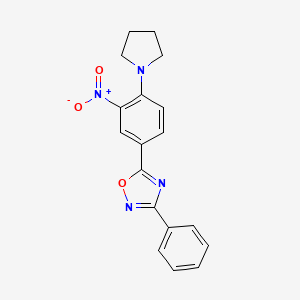
![N-({5-[(E)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]furan-2-yl}methyl)-4-methylbenzene-1-sulfonamide](/img/structure/B7699980.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7699988.png)